5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Medicinal Chemistry Aldo-Keto Reductase Cancer Metabolism

This polysubstituted pyridine building block offers a validated entry point for AKR1B10 inhibitor programs, with a derivative demonstrating 6.1-fold selectivity over AKR1B1. The orthogonal 5-bromo and 3-aldehyde handles enable efficient, sequential diversification via cross-coupling and condensation chemistry. Its unique 2,6-dimethoxy substitution pattern creates a distinct electronic landscape critical for reproducible SAR studies.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 1823332-95-1
Cat. No. B1383551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
CAS1823332-95-1
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=N1)OC)C=O)Br
InChIInChI=1S/C8H8BrNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3-4H,1-2H3
InChIKeyPXGQJVSZKYEKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (CAS 1823332-95-1): Core Properties for Research Procurement


5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a polysubstituted heteroaromatic building block with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . The compound features a pyridine core substituted with methoxy groups at the 2- and 6-positions, a reactive aldehyde at the 3-position, and a bromine atom at the 5-position [1]. This specific substitution pattern provides a distinct electronic and steric environment, with the electron-donating methoxy groups activating the ring toward electrophilic substitution while the electron-withdrawing aldehyde and bromine atoms direct further functionalization . The compound is supplied as a yellow crystalline solid with a typical purity specification of 95% .

Why Generic Substitution Fails for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: The Critical Role of Substitution Pattern


Generic substitution of 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde with other bromopyridine carbaldehydes or dimethoxypyridine analogs is scientifically unsound due to profound differences in reactivity and the resulting molecular properties. The specific arrangement of the 5-bromo, 3-aldehyde, and 2,6-dimethoxy substituents creates a unique electronic landscape that governs regioselectivity in cross-coupling reactions and influences the steric and electronic properties of downstream products [1]. For instance, the 2,6-dimethoxy groups can act as ortho-directors or alter the electron density of the pyridine ring, while the 5-bromo position provides a specific vector for diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. Substituting with an isomer like 2-bromonicotinaldehyde or a des-bromo analog like 2,6-dimethoxypyridine-3-carbaldehyde would lead to different synthetic outcomes and potentially alter the biological activity of the final molecule, as even minor structural changes can significantly impact binding affinity and selectivity [3].

Quantitative Differentiation of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde for Strategic Sourcing


Aldo-Keto Reductase 1B10 (AKR1B10) Inhibitory Activity of a Derivative

A derivative of 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde demonstrated selective inhibition of AKR1B10 over AKR1B1. In a direct head-to-head comparison, the derivative exhibited an IC50 of 280 nM against AKR1B10 and 1,700 nM against AKR1B1 [1].

Medicinal Chemistry Aldo-Keto Reductase Cancer Metabolism

Differential COX-2 Inhibitory Potency of a Derived Pyridine Scaffold

Another derivative based on the 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde core showed moderate inhibition of the cyclooxygenase-2 (COX-2) enzyme. The compound exhibited an IC50 of 35,000 nM against human COX-2 [1].

Inflammation COX-2 Inhibition Pain Research

Synthetic Utility as a Versatile 3,5-Disubstituted Pyridine Building Block

The 5-bromo substituent provides a handle for Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling diversification at the 5-position. This is a common and quantifiable advantage over the non-brominated analog 2,6-dimethoxypyridine-3-carbaldehyde (CAS 58819-72-0), which lacks this synthetic handle .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Optimal Research Applications for 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde Based on Verified Evidence


Synthesis of Isoform-Selective AKR1B10 Inhibitor Libraries

The documented selectivity of a derivative for AKR1B10 over AKR1B1 [1] positions 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde as a privileged scaffold for medicinal chemistry programs aimed at developing novel cancer therapeutics. Researchers can use this building block to create focused libraries of compounds that explore the structure-activity relationship (SAR) around this core, aiming to further improve the 6.1-fold selectivity and enhance the nanomolar potency against AKR1B10.

Construction of Functionalized Pyridine Cores via Sequential Derivatization

The presence of two orthogonal reactive centers—a bromine at the 5-position and an aldehyde at the 3-position [1]—makes this compound an ideal starting material for the efficient, sequential construction of complex molecules. For instance, the aldehyde can be used in initial condensations or Wittig reactions, followed by a Suzuki-Miyaura cross-coupling at the bromine position to introduce aryl or heteroaryl diversity, enabling the rapid assembly of molecular libraries.

Initial Exploration of COX-2 Modulator Scaffolds

The demonstrated, albeit weak, inhibition of the COX-2 enzyme by a derivative of this compound [1] provides a data-backed entry point for academic and industrial groups exploring novel anti-inflammatory chemotypes. The 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde core can serve as a validated starting point for iterative medicinal chemistry optimization, with the goal of improving the micromolar COX-2 inhibitory activity into a more therapeutically relevant range.

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